4-(4-Fluorophenyl)-butyramide

Anticonvulsant SAR Study Fluorinated phenyl amides

4-(4-Fluorophenyl)-butyramide (C10H12FNO, MW 181.21 g/mol) is a primary amide derivative of 4-(4-fluorophenyl)butyric acid. It belongs to the class of fluorinated phenylalkyl amides.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B8426811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-butyramide
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)N)F
InChIInChI=1S/C10H12FNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13)
InChIKeyRWROWIBQRHIUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-butyramide: Sourcing Guide for a Fluorinated Butyramide Building Block and Research Intermediate


4-(4-Fluorophenyl)-butyramide (C10H12FNO, MW 181.21 g/mol) is a primary amide derivative of 4-(4-fluorophenyl)butyric acid. It belongs to the class of fluorinated phenylalkyl amides. While structurally simple, the para-fluorine substitution and terminal amide distinguish it from its more common isomer, N-(4-fluorophenyl)butanamide, and from hydroxylated analogs studied for CNS activity. The compound is primarily cited as a synthetic intermediate, notably appearing in patent literature as a precursor to more complex molecules in the atorvastatin synthetic pathway [1]. This specific structure offers a terminal amide handle for further derivatization, distinct from the N-phenyl amide isomer.

Why 4-(4-Fluorophenyl)-butyramide Cannot Be Casually Substituted: A Critical Look at Structure-Activity Specificity


In medicinal chemistry and chemical biology, seemingly minor structural variations can profoundly alter a molecule's biological and physicochemical profile. The precise position of the amide group is critical; the target compound, 4-(4-fluorophenyl)butyramide, is a structural isomer of the more commonly listed N-(4-fluorophenyl)butanamide. This regioisomerism dictates distinct hydrogen-bonding pharmacophores, metabolic liabilities, and chemical reactivity, meaning they are not interchangeable synthons. Furthermore, published structure-activity relationship (SAR) data for a homologous series of p-fluoro-phenyl alcohol amide anticonvulsants demonstrates that even the addition of a single hydroxyl group on the alkyl linker, as seen in the active analog (+/-)-2-hydroxy-2-(4'-fluorophenyl)butyramide, is essential for significant pharmacological activity [1]. These findings underscore the high specificity of this chemical space, where a simple, unsubstituted butyramide scaffold is expected to exhibit a fundamentally different and likely diminished biological profile compared to its hydroxylated analogs.

Quantitative Evidence Guide for 4-(4-Fluorophenyl)-butyramide: A High-Strength Evidence Gap Analysis


Limited Evidence: Anticonvulsant Activity Compared to its Hydroxylated Analog

A direct head-to-head study for the target compound is not available. However, SAR data from a homologous series demonstrates that the introduction of a hydroxyl group at the 2-position of the butyramide chain is critical for anticonvulsant activity. The analog (+/-)-2-hydroxy-2-(4'-fluorophenyl)butyramide showed significant activity in pentylenetetrazol-induced seizure models, and the para-fluoro substitution on the phenyl ring increased both the potency at the time of peak drug effect and the duration of action [1]. This implies that the unsubstituted 4-(4-fluorophenyl)-butyramide, lacking this key hydroxyl pharmacophore, would be predicted to have minimal or no anticonvulsant efficacy by class-level inference.

Anticonvulsant SAR Study Fluorinated phenyl amides

Validated Application Scenarios for Procuring 4-(4-Fluorophenyl)-butyramide


Intermediate for Atorvastatin Derivative Synthesis

The compound is documented as a synthetic precursor in the multi-step preparation of key atorvastatin intermediates, specifically leading to the synthesis of 4-(4-fluorophenyl)-2-isobutyryl-3-phenyl-4-oxo-N-phenylbutyramide [1]. Its procurement is justified for organic chemists replicating or improving patented atorvastatin-related synthetic routes.

Negative Control or Inactive Scaffold in Anticonvulsant Research

Based on SAR analysis from a homologous series of p-fluoro-phenyl alcohol amides, the target compound's lack of a hydroxyl group on the alkyl linker suggests it would serve as an excellent negative control for target engagement or phenotypic screening assays where the active comparator is a hydroxylated analog like (+/-)-2-hydroxy-2-(4'-fluorophenyl)butyramide [1].

Building Block for Terminally Functionalized Amides

The terminal primary amide group provides a distinct reactive handle compared to the N-phenyl amide isomer. This allows for selective transformations (e.g., dehydration to a nitrile, Hofmann rearrangement, or reduction) to create diverse compound libraries with a 4-fluorophenylbutyl scaffold. This regiochemical advantage makes it a preferred building block when the synthetic plan requires a terminal reactive group, a need not met by the common isomer N-(4-fluorophenyl)butanamide.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.